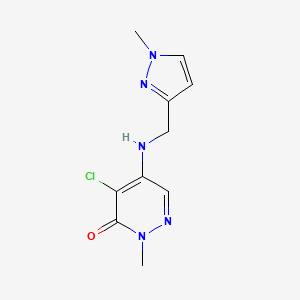

4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one

Description

The compound 4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one features a pyridazinone core substituted with a chlorine atom at position 4, a methyl group at position 2, and a (1-methyl-1H-pyrazol-3-yl)methyl amino group at position 3. This structure is commercially available as a synthetic building block (Ref: 3D-BWC03018, CymitQuimica) . The pyridazinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and bromodomain targeting .

Properties

Molecular Formula |

C10H12ClN5O |

|---|---|

Molecular Weight |

253.69 g/mol |

IUPAC Name |

4-chloro-2-methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyridazin-3-one |

InChI |

InChI=1S/C10H12ClN5O/c1-15-4-3-7(14-15)5-12-8-6-13-16(2)10(17)9(8)11/h3-4,6,12H,5H2,1-2H3 |

InChI Key |

DSCCAKDQWRIOCR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)CNC2=C(C(=O)N(N=C2)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the pyrazole moiety: This step involves the reaction of the pyridazinone intermediate with a pyrazole derivative, often under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient pyridazine ring facilitates nucleophilic displacement of the chlorine atom at position 4. This reaction is critical for introducing diverse functional groups.

Key Findings :

-

Reaction efficiency depends on solvent polarity and temperature.

-

Steric hindrance from the methyl group at position 2 slightly reduces substitution rates.

Condensation Reactions

The primary amine group participates in imine formation with aldehydes/ketones, enabling the synthesis of Schiff bases.

| Carbonyl Reactant | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Formaldehyde | Ethanol, RT, 2 hrs | N-(Pyrazolylmethyl)imine | Bioactive intermediate | |

| Benzaldehyde | Acetic acid, reflux, 4 hrs | Aryl-substituted imine | Ligand for metal complexes | |

| Cyclohexanone | Toluene, Dean-Stark, 6 hrs | Cyclic enamine | Potential enzyme inhibitor |

Mechanistic Insight :

-

Acid catalysis (e.g., acetic acid) accelerates imine formation by stabilizing intermediates.

Oxidation and Reduction

The amino-pyrazole side chain undergoes redox transformations under controlled conditions.

| Reaction Type | Reagent/Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| Oxidation | H<sub>2</sub>O<sub>2</sub>, Fe(II), pH 7 | Pyrazole N-oxide | Enhanced solubility | |

| Reduction | NaBH<sub>4</sub>, MeOH, 0°C | Saturated pyridazine ring (partial) | Stability improvement |

Cyclization and Heterocycle Formation

The compound serves as a precursor in synthesizing fused heterocycles via high-pressure cyclocondensation.

Synthetic Advantages :

Cross-Coupling Reactions

The chloro group enables palladium-catalyzed couplings, though limited data exists.

| Coupling Partner | Catalyst System | Product | Challenges | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME | 4-Aryl-pyridazinone | Moderate yields (40–50%) |

Structural Influence on Reactivity

-

Chloro Substituent : Directs electrophilic attacks to positions 5 and 6 of the pyridazine ring.

-

Pyrazole-Methylamino Group : Enhances solubility in polar solvents, facilitating reactions in aqueous media.

-

Steric Effects : The methyl group at position 2 slows substitution at position 4 but stabilizes intermediates.

This compound’s versatility in forming pharmacologically relevant derivatives underscores its value in medicinal chemistry. Further studies should explore its catalytic applications and toxicity profiles.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity :

Recent studies have demonstrated that derivatives of pyridazinone compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one have shown effectiveness against various bacterial strains and fungi. A study evaluating the antimicrobial activity of novel pyrazole derivatives found promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties :

The antioxidant activities of related compounds have been investigated, with findings suggesting that these compounds can scavenge free radicals effectively. This property is crucial for developing drugs aimed at reducing oxidative stress-related diseases .

Cancer Research :

The compound has potential applications in cancer therapy. Research indicates that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, studies on similar pyridazine derivatives have shown that they can affect cell cycle regulation and promote cell death in various cancer cell lines .

Agricultural Applications

Pesticide Development :

Compounds like 4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one are being explored for their insecticidal and fungicidal properties. Research indicates that these compounds can effectively control pests while minimizing environmental impact, making them suitable candidates for eco-friendly pesticide formulations .

Herbicides :

The herbicidal activity of similar pyrazole-based compounds has been documented, showing efficacy against a range of weeds without harming crops. This selectivity is crucial for integrated pest management strategies in agriculture .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in this class might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone Derivatives with Heterocyclic Substituents

4-Chloro-5-[(1,2,3,4-tetrahydroisoquinolin-7-yl)amino]-2-methylpyridazin-3(2H)-one (7WN)

- Structure: Shares the pyridazinone core with chloro and methyl groups but substitutes the amino group with a tetrahydroisoquinoline moiety.

- Biological Relevance : Demonstrated as a bromodomain inhibitor in the BPTF complex (IC₅₀ = 1.2 µM) via X-ray crystallography (PDB ID: 7WN) .

4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)pyridazin-3(2H)-one

- Structure : Substitutes the methyl group at position 2 with a 4-methoxyphenyl group and replaces the pyrazole with a pyrrole ring.

- The pyrrole’s NH group may participate in hydrogen bonding, unlike the non-polar pyrazole .

Pyridazinones with Thioether and Aryl Linkages

2-(((4-Chloro-5-(p-tolyl)-1H-pyrazol-3-yl)methyl)thio)-6-(cyclohexylmethyl)-5-ethyl-pyrimidin-4(3H)-one (I-29)

- Structure: Pyrimidinone core with a thioether-linked pyrazole and cyclohexylmethyl group.

- Functional Differences: The thioether linkage increases hydrophobicity, while the pyrimidinone scaffold differs electronically from pyridazinones, affecting binding interactions .

Hydrazine and Hydrazone Derivatives

4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one

- Structure: Features a 1-methylhydrazino group at position 4.

Structural and Functional Analysis

Electronic and Steric Effects

- Chloro and Methyl Groups: Common in pyridazinones, these substituents enhance lipophilicity and influence π-stacking. The chloro group’s electron-withdrawing effect may stabilize the pyridazinone ring .

- Tetrahydroisoquinoline (7WN): Provides rigidity and extended π-systems, favoring interactions with hydrophobic protein pockets .

Biological Activity

4-Chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one, and it has a molecular formula of C10H12ClN5O. Its molecular weight is approximately 253.69 g/mol . The structure features a pyridazine core with various functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one exhibit a range of biological activities, including:

1. Antimicrobial Activity

- Mechanism : Some studies suggest that the presence of halogen substituents, like chlorine, enhances the antimicrobial properties of related compounds. This is attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .

- Case Studies : In vitro tests have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For instance, compounds containing similar pyrazole structures showed minimum inhibitory concentrations (MIC) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

- Mechanism : Pyrazolo[3,4-b]pyridine derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds in this class have been reported to inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM, respectively .

- Research Findings : A study indicated that certain derivatives exhibited significant antiproliferative effects on human tumor cell lines such as HeLa and HCT116, suggesting potential applications in cancer therapy .

Data Tables

The biological activity of 4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one can be attributed to its structural features:

- Halogen Substitution : The chlorine atom may enhance lipophilicity and improve the interaction with biological membranes.

- Pyrazole Ring System : This moiety is known for its ability to modulate enzyme activities and interact with various biological targets, including kinases involved in cancer progression.

Q & A

Basic: What synthetic methodologies are effective for constructing the pyridazinone core in this compound?

The pyridazinone ring can be synthesized via cyclization reactions or Vilsmeier–Haack formylation. For example, details the Vilsmeier–Haack reaction using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one to form analogous carbaldehyde intermediates, which can be adapted for pyridazinone synthesis. Key steps include:

- Chlorination at the 4-position using POCl₃ or PCl₅.

- Introduction of the methyl group via alkylation or methylation agents.

- Coupling the pyrazole-amino moiety through nucleophilic substitution or reductive amination.

Purification via column chromatography and validation by NMR (¹H/¹³C) and mass spectrometry are critical .

Basic: How is the compound characterized to confirm structural integrity?

Methodological steps:

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups, pyrazole linkage). IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹).

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- Elemental analysis : Validates empirical formula.

- X-ray crystallography (if crystals are obtained): Provides definitive proof of connectivity and stereochemistry (see Advanced Q5) .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Discrepancies may arise from assay conditions (e.g., cell lines, pH, co-solvents). Strategies include:

- Orthogonal assays : Use biochemical (e.g., kinase inhibition) and cellular (e.g., proliferation) assays to cross-validate.

- Structural analysis : Compare crystal structures (e.g., ) to confirm conformational stability in different environments.

- Solubility optimization : Adjust DMSO concentration or use surfactants to mitigate aggregation.

- Target engagement studies : Employ techniques like CETSA (Cellular Thermal Shift Assay) to verify binding in live cells .

Advanced: What crystallographic approaches are recommended to analyze hydrogen-bonding networks influencing stability?

Steps for hydrogen-bond analysis:

- Data collection : Use single-crystal X-ray diffraction (e.g., Bruker SMART CCD, as in ) with Mo/Kα radiation.

- Refinement : Employ SHELXL ( ) for least-squares refinement. Validate using R-factors (<5% for high-quality data).

- Graph set analysis : Apply Etter’s formalism ( ) to categorize hydrogen-bond patterns (e.g., D–H⋯A motifs).

- Thermal ellipsoid analysis : Assess positional disorder or dynamic effects using programs like OLEX2 .

Advanced: How can structure-activity relationship (SAR) studies optimize the pyrazole substituent’s role in target binding?

Methodology:

- Substituent variation : Synthesize analogs with modifications to the pyrazole’s methyl group or amino linker (e.g., ).

- Crystallographic docking : Use software like AutoDock to model interactions with targets (e.g., ERK1/2 in ).

- Biological testing : Compare IC₅₀ values in kinase inhibition assays (e.g., Jak2 in ).

- QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .

Basic: What in vitro models are suitable for assessing kinase inhibition?

- Enzymatic assays : Use recombinant kinases (e.g., ERK1/2, Jak2) with ATP-Glo or fluorescence polarization.

- Cell-based assays : Employ Ba/F3 cells expressing Jak2 V617F ( ) or cancer lines with RAS/RAF mutations ( ).

- Dose-response analysis : Generate IC₅₀ curves with 8–10 concentration points. Normalize to controls (e.g., DMSO) .

Advanced: How should researchers address contradictory solubility data in polar vs. nonpolar solvents?

Approaches:

- Solvent screening : Test solubility in DMSO, ethanol, THF, and aqueous buffers (e.g., PBS) using nephelometry.

- Co-solvent systems : Use PEG or cyclodextrins to enhance aqueous solubility.

- Crystal engineering : Modify crystallization conditions (e.g., ) to isolate polymorphs with improved solubility.

- LogP determination : Measure octanol-water partitioning to predict solvent compatibility .

Advanced: What computational methods predict intermolecular interactions in co-crystals?

- Molecular dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) to identify stabilizing interactions.

- Hirshfeld surface analysis : Visualize close contacts (e.g., C–H⋯O) with CrystalExplorer.

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to quantify interaction energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.